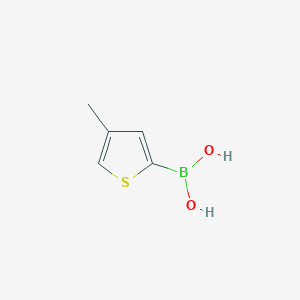![molecular formula C8H15NO B061217 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) CAS No. 168417-18-3](/img/structure/B61217.png)
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as isopropylaminocrotonone and is commonly used in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) is not fully understood. However, it is believed that this compound acts as a Michael acceptor, which allows it to undergo nucleophilic addition reactions with various nucleophiles.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI). However, some studies have suggested that this compound may have potential anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) in lab experiments is its high purity and stability. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI). One of the most significant areas of research is in the development of new synthetic methods for this compound, which could lead to improved yields and reduced costs. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) can be achieved through a variety of methods. One of the most common methods involves the reaction between isopropylamine and crotonaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
168417-18-3 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(E)-4-(propan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3/b7-5+ |
InChI-Schlüssel |
SKKSWNSECDCYOD-FNORWQNLSA-N |
Isomerische SMILES |
CC(C)N/C(=C/C(=O)C)/C |
SMILES |
CC(C)NC(=CC(=O)C)C |
Kanonische SMILES |
CC(C)NC(=CC(=O)C)C |
Synonyme |
3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




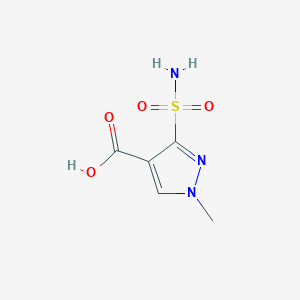
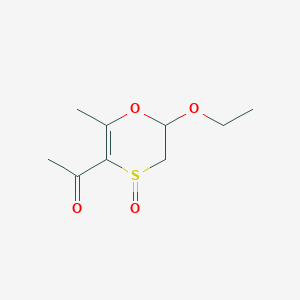
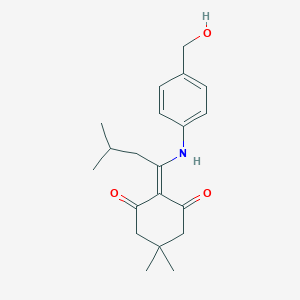
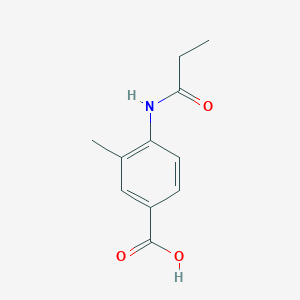

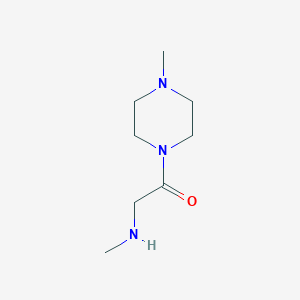

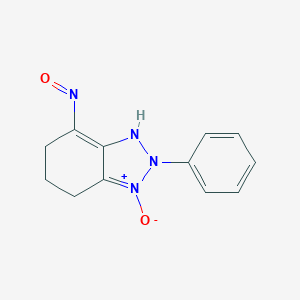
![(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B61157.png)



